6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYLLBPKJMCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing benzothiazolylamino have been synthesized and evaluated as pesticidal agents. These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth.
Mode of Action
It’s known that similar compounds can activate the release of calcium ions in insect central neurons at higher concentrations. This suggests that the compound may interact with its targets by modulating ion channels, leading to changes in neuronal activity.
Result of Action
Similar compounds have shown to possess insecticidal potentials. They have been found to be lethal to certain insects, suggesting that they may cause disruptions in normal physiological processes in these organisms.
Biological Activity
6-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C14H19N3O3S2
- Molecular Weight : 341.45 g/mol
- CAS Number : 1207000-39-2
Its structure features a benzo[d]thiazole core with a methylsulfonyl group that enhances solubility and bioavailability, making it a promising candidate in medicinal chemistry.
Anticancer Activity
Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating critical signaling pathways. Notably, this compound has shown significant cytotoxic effects against several cancer cell lines, including:
- Colo205 (colon cancer)
- MCF7 (breast cancer)
In vitro studies have reported IC50 values as low as 2.32 μM against Mycobacterium tuberculosis, suggesting potent biological activity that could be harnessed for therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural similarities with other benzothiazole derivatives suggest potential antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Mycobacterium species. The presence of the methylsulfonyl group may enhance its interaction with microbial targets, leading to increased efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound modulates apoptotic pathways involving p53 activation and mitochondrial function.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Binding Affinity : Interaction studies have indicated strong binding affinity to various biological targets such as kinases, which are crucial in cellular signaling pathways .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | Structure | Antimicrobial |
| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Structure | Anticancer |
| 5-Methyl-N-(pyrimidin-2-yl)benzothiazole | Structure | Antiviral |
This table highlights that while many benzothiazole derivatives exhibit biological activity, the specific combination of the methylsulfonyl group and morpholino side chain in this compound may enhance its biological efficacy compared to others.
Case Studies and Research Findings
Several studies have documented the promising biological activities of benzothiazole derivatives. For example:
- Cytotoxicity Studies : A study demonstrated that related compounds induced apoptosis in MCF7 cells through mitochondrial pathways, suggesting similar potential for this compound .
- Antimicrobial Efficacy : Research on benzothiazole derivatives indicated significant antimicrobial activity against resistant strains of bacteria and fungi, paving the way for further exploration of this compound's potential .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of benzothiazol-2-amines is critical for modulating biological activity. Key analogues include:
Key Insights :
Variations at the 2-Amino Position
The 2-amino group is often functionalized to alter pharmacokinetics or target specificity:
Key Insights :
- The morpholinoethyl group provides a balance between hydrophilicity and conformational flexibility, which may enhance bioavailability compared to rigid aromatic substituents .
Q & A
Basic: What are the established synthetic routes for 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine?
The compound can be synthesized via cyclization reactions starting from substituted aniline derivatives. A common approach involves reacting 4-(methylsulfonyl)aniline with potassium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core . Subsequent functionalization with 2-morpholinoethylamine is achieved through nucleophilic substitution or condensation under reflux in ethanol or dichloromethane, often using triethylamine as a base to facilitate deprotonation . Column chromatography (silica gel, eluent gradient) is typically employed for purification .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify protons and carbons in the benzothiazole core, morpholinoethyl chain, and methylsulfonyl group. For example, the methylsulfonyl group shows distinct H NMR signals at ~3.0 ppm (singlet) and C signals at ~40–45 ppm .
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For related benzothiazoles, dihedral angles between the benzothiazole and substituent rings are typically <10°, confirming planarity .
Advanced: How can researchers resolve discrepancies in spectroscopic data across synthetic batches?
Discrepancies in NMR or mass spectrometry data may arise from incomplete purification, solvent residues, or tautomeric forms. Strategies include:
- Repetitive recrystallization using ethanol or ethyl acetate to remove impurities .
- Variable-temperature NMR to assess dynamic processes (e.g., hindered rotation in the morpholinoethyl chain) .
- Hirshfeld surface analysis to compare intermolecular interactions with reference crystal structures .
Advanced: What methodologies optimize reaction yields when introducing electron-withdrawing substituents (e.g., methylsulfonyl)?
Electron-withdrawing groups like methylsulfonyl can slow nucleophilic substitution. To enhance yields:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 minutes) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
- Catalysis : Copper(I) complexes or Eaton’s reagent accelerate cyclization steps .
Advanced: How do structural modifications influence biological activity (e.g., enzyme inhibition)?
The methylsulfonyl group enhances electrophilicity, potentially improving binding to enzymatic targets. For example:
- CDK4/6 inhibition : Analogous thiazole derivatives show IC values <100 nM via hydrophobic interactions with kinase pockets .
- Nitric oxide (NO) scavenging : Substituents at the 6-position (e.g., aryl groups) increase radical scavenging activity, as seen in derivatives with IC values of 38–68 μg/mL .
- Structure-activity relationship (SAR) studies : Systematic substitution at the morpholinoethyl chain and benzothiazole core is critical for optimizing potency .
Advanced: How can computational tools predict intermolecular interactions for crystal engineering?
- Molecular docking : Predicts binding modes with biological targets (e.g., CDK4/6) using software like AutoDock Vina .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···H, C···H interactions) to guide co-crystal design .
- DFT calculations : Models electronic effects of substituents (e.g., methylsulfonyl’s electron-withdrawing nature) on reactivity .
Basic: What purity assessment techniques are recommended for this compound?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
- Melting point analysis : Compare observed values (e.g., 156–158°C for related compounds) with literature to detect impurities .
- TLC monitoring : Hexane/ethyl acetate (3:1) systems identify byproducts during synthesis .
Advanced: How to address contradictory bioactivity data in different assay systems?
Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:
- Dose-response curves : Validate IC values across multiple concentrations .
- Cellular uptake studies : Use fluorescent analogs to assess membrane permeability differences .
- Proteomic profiling : Identify off-target interactions that may skew activity .
Basic: What safety protocols are critical during synthesis and handling?
- PPE : Gloves, goggles, and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods when handling bromine or acetic acid .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: What strategies improve scalability for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
